4-Methoxypyrimidine-2-carbonitrile
Overview
Description
4-Methoxypyrimidine-2-carbonitrile is a heterocyclic compound with the molecular formula C6H5N3O It is a derivative of pyrimidine, characterized by the presence of a methoxy group at the 4-position and a cyano group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxypyrimidine-2-carbonitrile typically involves the reaction of 4-chloro-6-methoxypyrimidine with potassium cyanide (KCN) under specific conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by a cyano group . Another method involves the oxidation of methylthiopyrimidines followed by the displacement of the sulfinate group with KCN .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxypyrimidine-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: As mentioned, the synthesis involves nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfone derivatives.
Common Reagents and Conditions:
Potassium Cyanide (KCN): Used in nucleophilic substitution reactions.
N-Chlorosuccinimide (NCS): Used for chlorination reactions.
Oxidizing Agents: Used for oxidation reactions.
Major Products Formed:
Sulfone Derivatives: Formed through oxidation.
Chlorinated Derivatives: Formed through chlorination.
Scientific Research Applications
4-Methoxypyrimidine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug discovery and development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Methoxypyrimidine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, influencing various biochemical processes. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparison with Similar Compounds
- 4-Chloro-6-methoxypyrimidine-2-carbonitrile
- 4,6-Dimethoxypyrimidine-2-carbonitrile
- 4,6-Dichloro-2-(methylthio)pyrimidine
Comparison: 4-Methoxypyrimidine-2-carbonitrile is unique due to the presence of both methoxy and cyano groups, which impart distinct chemical properties and reactivity. Compared to its analogs, it may exhibit different biological activities and synthetic utility, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-methoxypyrimidine-2-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c1-10-6-2-3-8-5(4-7)9-6/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POLUXOCVEJOPOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90529417 | |
Record name | 4-Methoxypyrimidine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90529417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94789-37-4 | |
Record name | 4-Methoxypyrimidine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90529417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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